molecular formula C18H22N4O5S B1667143 Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- CAS No. 284464-83-1

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-

Cat. No.: B1667143
CAS No.: 284464-83-1
M. Wt: 406.5 g/mol
InChI Key: SILRUCMXYIKULW-UHFFFAOYSA-N
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Description

. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

BM-573 is synthesized through a multi-step chemical process. The synthesis begins with the nitration of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the urea derivative by reacting the intermediate with a suitable amine .

Industrial Production Methods

While specific industrial production methods for BM-573 are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as nitration, sulfonylation, and urea formation. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BM-573 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BM-573 can lead to the formation of various oxidized derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

BM-573 has a wide range of scientific research applications, including:

Mechanism of Action

BM-573 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. This dual action prevents the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking these pathways, BM-573 reduces platelet aggregation and vascular contraction, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

BM-573 is unique compared to other thromboxane A2 inhibitors and receptor antagonists due to its dual action. Similar compounds include:

BM-573’s dual action makes it a promising therapeutic agent with potential advantages over these similar compounds.

Biological Activity

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (CAS No. 284464-83-1), is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antidiabetic treatments. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of Benzenesulfonamide is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S, with a molecular weight of 406.46 g/mol. The compound has a melting point in the range of 126-127 °C and a predicted pKa value of 4.57 .

PropertyValue
Molecular FormulaC18H22N4O5S
Molecular Weight406.46 g/mol
Melting Point126-127 °C
Density1.327±0.06 g/cm³ (predicted)
pKa4.57±0.10 (predicted)

Antimicrobial Activity

Research indicates that compounds similar to Benzenesulfonamide exhibit significant antimicrobial properties. A study using the disc diffusion method demonstrated that certain synthesized sulfonamides, including derivatives related to Benzenesulfonamide, showed effective antibacterial activity against various microbial strains . Notably, compounds containing the benzenesulfonamide moiety have been linked to enhanced inhibition of bacterial growth.

Antidiabetic Activity

In addition to its antimicrobial properties, Benzenesulfonamide has been evaluated for its antidiabetic effects. Preliminary studies suggest that it may exhibit activity against diabetes through mechanisms that involve the modulation of glucose metabolism . The compound's structure allows it to interact with biological targets involved in glucose regulation.

Mechanistic Studies

The biological mechanisms underlying the activities of Benzenesulfonamide are primarily associated with its interaction with specific enzymes and receptors:

  • Carbonic Anhydrase Inhibition : Several studies have demonstrated that benzenesulfonamides can act as inhibitors of carbonic anhydrases (CAs), which are essential for maintaining acid-base balance and facilitating various physiological processes . The binding affinity of Benzenesulfonamide to different CA isoforms has been characterized, revealing significant interactions that could lead to therapeutic applications in conditions like glaucoma and edema.
  • Enzyme Interaction : The sulfonamide group in Benzenesulfonamide is known to interact with the zinc ion in the active site of CAs, promoting inhibition through competitive binding mechanisms . This interaction is crucial for developing new drugs targeting these enzymes.

Study on Antimicrobial Efficacy

A study conducted on various synthesized benzenesulfonamides demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in treating bacterial infections .

Evaluation of Antidiabetic Potential

In another study focusing on antidiabetic properties, researchers induced diabetes in animal models and treated them with Benzenesulfonamide derivatives. The findings suggested a notable reduction in blood glucose levels, indicating the compound's potential role in managing diabetes .

Properties

CAS No.

284464-83-1

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

1-tert-butyl-3-[2-(4-methylanilino)-5-nitrophenyl]sulfonylurea

InChI

InChI=1S/C18H22N4O5S/c1-12-5-7-13(8-6-12)19-15-10-9-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23)

InChI Key

SILRUCMXYIKULW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BM 573
BM-573
BM573 cpd
N-terbutyl-N'-(2-(4'-methylphenylamino)-5-nitrobenzenesulfonyl)urea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
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Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
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Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
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Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
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Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
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Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-

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